Platelet Aggregation Inhibitory Activity: 3,5-Diphenyl vs. 5,6-Diphenyl Isomer Inactivity
3,5-Diphenyl-1,2,4-triazine was evaluated alongside its 5,6-diphenyl and 3,6-diphenyl isomers for inhibitory activity against arachidonic acid-induced rabbit platelet aggregation. While 5,6-diphenyl derivatives demonstrated potent activity comparable to the reference compound anitrazafen, both 3,5-diphenyl- and 3,6-diphenyl-1,2,4-triazines were inactive [1]. This establishes that the 3,5-substitution pattern is unsuitable for this target but defines a specific negative selectivity profile essential for SAR studies.
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | 5,6-Diphenyl-1,2,4-triazine derivatives (active, potency comparable to anitrazafen) |
| Quantified Difference | Complete loss of activity with 3,5-substitution pattern |
| Conditions | In vitro rabbit platelet aggregation assay; arachidonic acid induction |
Why This Matters
This data is essential for researchers investigating triazine-based anti-thrombotics to avoid the inactive 3,5-isomer and focus on the active 5,6-substitution scaffold.
- [1] Konno, S.; et al. (1990). Studies on as-Triazine Derivatives. XVIII. Synthesis of 5,6-Diaryl-1,2,4-triazine Derivatives as Blood Platelet Aggregation Inhibitors. Chemical and Pharmaceutical Bulletin, 38(5), 1256-1262. View Source
